Lipophilicity: Propoxy vs. Isopropoxy
The target compound's propoxy chain provides a specific lipophilicity profile that differentiates it from its closest branched (isopropoxy) and unsubstituted analogs. Computed LogP values highlight this divergence, which is critical for predicting membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 [1] |
| Comparator Or Baseline | 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: ACD/LogP = 2.73 . 4-(pyrrolidin-1-ylmethyl)benzaldehyde (unsubstituted, CAS 650628-72-1): No alkoxy group, significantly lower LogP expected. |
| Quantified Difference | Δ LogP = 0.13 lower for the target compound compared to the branched isopropoxy analog. The linear propoxy chain confers lower lipophilicity than the bulkier, more shielded isopropoxy variant. |
| Conditions | Computed properties derived from ACD/Labs Percepta Platform and PubChem XLogP3 algorithm. No experimental LogP data were identified in the peer-reviewed literature for this specific comparison. |
Why This Matters
For medicinal chemists, a lower LogP can translate to improved aqueous solubility and a different pharmacokinetic profile, making the linear propoxy compound a potentially superior starting point for lead optimization where lower lipophilicity is desired.
- [1] PubChem. (2025). Compound Summary for CID 18523923. Calculated XLogP3-AA value. View Source
